DL-LYSINE:HCL:H2O (ALPHA-15N)
Description
The Unique Role of Nitrogen-15 (¹⁵N) as a Non-Radioactive Tracer
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that serves as a crucial non-radioactive tracer in biochemical research. nrdgas.com With a natural abundance of approximately 0.37%, its enriched forms are used to label nitrogen-containing compounds such as amino acids, proteins, and nucleic acids. nrdgas.com This labeling allows scientists to meticulously follow the metabolic fate of these essential biomolecules. silantes.com
One of the key advantages of ¹⁵N is its utility in NMR spectroscopy. The nuclear spin of ¹⁵N is one-half, which results in narrower line widths compared to the more abundant ¹⁴N, leading to enhanced resolution and sensitivity in NMR experiments. This property is particularly valuable for studying the structure, dynamics, and interactions of proteins and nucleic acids. silantes.com
Furthermore, ¹⁵N tracers are invaluable for investigating nitrogen metabolism and turnover in vivo. nih.gov By administering a ¹⁵N-labeled compound, researchers can measure its incorporation into other molecules, providing insights into pathways of synthesis and degradation. nih.govnih.gov This has been fundamental in advancing our understanding of protein turnover, urea (B33335) cycle disorders, and nutrient cycling in various organisms. nih.gov The ability to analyze samples containing ¹⁵N-tagged tracers is of great importance in biology, as many highly relevant molecules, including proteins and nucleic acids, contain nitrogen. nih.gov
Specificity of DL-Lysine:HCl:H2O (Alpha-¹⁵N) in Research Contexts
DL-Lysine:HCl:H2O (Alpha-¹⁵N) is a specifically labeled essential amino acid used in metabolic research. chemicalbook.com The designation "Alpha-¹⁵N" signifies that the stable isotope ¹⁵N is precisely located at the alpha-amino nitrogen position of the lysine (B10760008) molecule. This specificity is critical for tracing the metabolic pathways involving this particular nitrogen atom.
Positional Isotopic Enrichment at the Alpha-Amino Nitrogen
The enrichment of ¹⁵N at the alpha-amino nitrogen of lysine allows for targeted investigation of specific biochemical reactions. nih.govresearchgate.net This positional labeling is crucial for distinguishing the metabolic fate of the alpha-amino group from that of the epsilon-amino group in the lysine side chain. acs.org
In metabolic studies, transamination reactions, which involve the transfer of an amino group from an amino acid to a keto acid, are a primary focus. wikipedia.org By using Alpha-¹⁵N labeled lysine, researchers can track the movement of this specific nitrogen atom to other molecules, thereby elucidating the pathways of amino acid synthesis and degradation. wikipedia.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to determine the positional ¹⁵N enrichment in various metabolites, providing quantitative data on nitrogen metabolism. nih.govresearchgate.net This level of detail is essential for creating accurate models of metabolic networks and understanding how they are regulated. nih.gov
Rationale for Utilizing DL-Form and Salt Hydration
The use of the DL-form, a racemic mixture of both D- and L-lysine, can be pertinent in specific research contexts. medchemexpress.com While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids have distinct biological roles, particularly in bacteria and as neurotransmitters. jpt.comwikipedia.org Employing the DL-racemic mixture can be a strategic choice in studies investigating the metabolic pathways of both enantiomers or when a non-biologically active tracer is needed to assess non-specific uptake and transport. jpt.combiopharmaspec.com In some applications, the production process for the DL-form is simpler than for a single optically active isomer.
The hydrochloride (HCl) salt form and the presence of water of hydration (H₂O) enhance the compound's stability and solubility in aqueous solutions. cymitquimica.commdpi.comevitachem.com Salts are ionic compounds that often increase the solubility of molecules in water, a crucial property for preparing solutions for biochemical assays and cell culture media. mdpi.comitwreagents.com The hydrochloride salt of lysine increases its solubility in water. cymitquimica.com Hydration, the association of water molecules with the compound, further facilitates its dissolution and stability in aqueous environments, ensuring its effective delivery and availability in experimental systems. mdpi.comacs.org
Interactive Data Table: Properties of DL-Lysine:HCl:H2O (Alpha-¹⁵N)
| Property | Value | Source |
| Chemical Formula | C₆H₁₅¹⁵ClN₂O₂·HCl·H₂O | chemicalbook.comcymitquimica.com |
| Isotopic Enrichment | α-¹⁵N, 99% | chemicalbook.com |
| Appearance | White to off-white solid | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.comevitachem.com |
Interactive Data Table: Applications of Stable Isotope Labeling
| Application Area | Stable Isotope Used | Research Focus | Source(s) |
| Metabolic Flux Analysis | ¹³C, ¹⁵N | Tracing carbon and nitrogen flow through metabolic pathways. | creative-proteomics.comcreative-proteomics.com |
| Protein Turnover | ¹⁵N | Measuring the rates of protein synthesis and degradation. | nih.gov |
| Nucleic Acid Research | ¹³C, ¹⁵N | Studying DNA replication, RNA transcription, and gene regulation. | silantes.comsilantes.com |
| Environmental Science | ¹⁵N | Investigating nitrogen cycling and pollution dynamics in ecosystems. | nrdgas.com |
| Structural Biology (NMR) | ¹⁵N, ¹³C | Enhancing spectral resolution for determining 3D structures of biomolecules. | silantes.com |
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies
Chemical Synthesis Approaches for Alpha-¹⁵N-Labeled Lysine (B10760008)
The chemical synthesis of isotopically labeled amino acids offers a high degree of control over the position of the isotopic label.
Total Synthesis Pathways
Total synthesis provides a versatile route to α-¹⁵N-labeled lysine, starting from simple, commercially available precursors. A common strategy involves the reductive amination of a suitable α-keto acid precursor using a ¹⁵N-labeled ammonia (B1221849) source. researchgate.net For lysine, this would typically start with an appropriately protected α-keto-ε-aminohexanoic acid derivative. The introduction of the ¹⁵N label at the α-position is a critical step, often achieved with high efficiency.
Another approach in total synthesis involves the use of organocatalysts to facilitate challenging reactions, such as selective halogenation, which can be a key step in the synthesis of complex molecules derived from amino acids. acs.org While not a direct method for ¹⁵N labeling, these advanced synthetic techniques highlight the chemical toolkit available for constructing complex, modified amino acids.
Semi-Synthesis and ¹⁵N Exchange Reactions
Semi-synthetic methods start with a pre-existing molecular scaffold, in this case, lysine or a close derivative, and introduce the isotopic label in a later step. One potential, though less common, method for introducing a ¹⁵N label is through an exchange reaction. However, for the α-amino group of lysine, this is not a straightforward process due to the stability of the C-N bond.
A more practical semi-synthetic approach involves the chemical conversion of another isotopically labeled amino acid into lysine. For instance, a stereospecifically labeled glutamic acid derivative can be converted to a lysine precursor through a series of chemical transformations. mdpi.com This "head-to-tail" conversion can be an effective way to transfer a specific isotopic label from one amino acid to another. mdpi.com
Native chemical ligation (NCL) is a powerful semi-synthetic tool for creating larger peptides and small proteins by joining a peptide with an N-terminal cysteine to another with a C-terminal thioester. nih.gov While primarily used for constructing the peptide backbone, the principles of chemoselective reactions are relevant to the specific modification of amino acid side chains, including lysine. nih.govsioc-journal.cn
Enzymatic Synthesis Strategies for ¹⁵N-Labeled Amino Acids
Enzymatic methods offer high stereospecificity, producing the biologically active L-isomer of the amino acid directly. iaea.org These methods often utilize amino acid dehydrogenases or transaminases to incorporate a ¹⁵N-labeled amine group into an α-keto acid precursor. tandfonline.comnih.gov
A common strategy involves a coupled enzymatic system. For example, glutamate (B1630785) dehydrogenase can be used to generate ¹⁵N-labeled L-glutamate from (¹⁵NH₄)₂SO₄ and α-ketoglutarate. nih.gov This labeled glutamate then serves as the amine donor in a subsequent reaction catalyzed by a transaminase, transferring the ¹⁵N label to a different α-keto acid to produce the desired ¹⁵N-labeled amino acid. nih.gov To drive these reactions to completion, a cofactor regeneration system, such as the glucose dehydrogenase system for NADPH, is often employed. nih.gov This method has been successfully used to synthesize various ¹⁵N-enriched L-amino acids in gram quantities with yields of 70-80%. nih.gov
Another efficient enzymatic procedure uses bacterial NAD-dependent amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase, with glucose dehydrogenase for NADH regeneration. iaea.orgresearchgate.net This approach has been used to produce gram quantities of ¹⁵N-labeled L-valine and L-leucine with high yields (≥90%) using ¹⁵NH₄Cl as the isotope source. iaea.org The resulting labeled amino acids are then purified using techniques like ion-exchange chromatography. tandfonline.com
| Enzyme System | Precursor | ¹⁵N Source | Product | Yield | Reference |
| Glutamate Dehydrogenase & Branched-Chain Amino Acid Aminotransferase | α-keto acid | (¹⁵NH₄)₂SO₄ | ¹⁵N-L-amino acids | 70-80% | nih.gov |
| Leucine Dehydrogenase & Glucose Dehydrogenase | α-keto acid | ¹⁵NH₄Cl | ¹⁵N-L-valine, ¹⁵N-L-leucine | ≥90% | iaea.org |
| Alanine (B10760859)/Leucine/Glutamate Dehydrogenase & Glucose Dehydrogenase | α-ketoacids | ¹⁵NH₄Cl | ¹⁵N-L-serine, ¹⁵N-L-methionine, ¹⁵N-L-glutamic acid | High | tandfonline.comresearchgate.net |
Bioproduction and Cell-Based Labeling Techniques
Bioproduction methods leverage the metabolic machinery of living cells to incorporate stable isotopes into biomolecules. This is a powerful approach for producing uniformly or selectively labeled proteins for structural and functional studies.
Strategies for Incorporating ¹⁵N into Biomolecules
The most common method for in vivo ¹⁵N labeling is to grow microorganisms, such as E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. cam.ac.ukembl.org The bacteria will then synthesize all of their nitrogen-containing biomolecules, including amino acids and proteins, incorporating the ¹⁵N isotope.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids. google.com.nathermofisher.com For ¹⁵N labeling, this would involve supplementing the medium with ¹⁵N-labeled lysine and/or arginine. google.com.na After several cell doublings, the proteome becomes almost entirely labeled with the heavy amino acid. google.com.na
Cell-free protein synthesis systems offer an alternative that can circumvent some of the challenges of in vivo labeling. google.com.naresearchgate.net These systems allow for the direct addition of ¹⁵N-labeled amino acids to the reaction mixture, leading to the production of labeled proteins without the complexities of cellular metabolism. researchgate.net
Challenges in Maintaining Isotopic Purity and Preventing Scrambling
A significant challenge in cell-based labeling is isotopic scrambling, where the isotopic label is metabolically transferred from the intended amino acid to other amino acids. nih.govresearchgate.net This occurs because many amino acids serve as precursors for the synthesis of others. nih.gov For example, glutamate is a central precursor for many other amino acids, and if ¹⁵N-glutamate is used for labeling, the ¹⁵N isotope can be found in numerous other residues. nih.gov
To overcome isotopic scrambling, several strategies have been developed. One approach is to use auxotrophic host strains that are deficient in the biosynthesis of certain amino acids. nih.gov This forces the cells to utilize the exogenously supplied labeled amino acid. Another strategy is the "reverse labeling" approach, where the medium is supplemented with all unlabeled amino acids except for the one intended for labeling, which is provided in its ¹⁵N-labeled form. nih.gov
Incomplete labeling is another issue that can affect the analysis of labeled proteins. frontiersin.org Achieving high levels of isotopic enrichment (ideally >98%) is crucial for accurate quantification in mass spectrometry-based proteomics. frontiersin.orgresearchgate.net The efficiency of labeling can depend on the purity of the isotopic source, the duration of labeling, and the specific metabolic state of the cells. frontiersin.org
Verification of Isotopic Purity and Enrichment Levels
The verification of isotopic purity and enrichment levels for DL-Lysine•HCl•H2O (α-¹⁵N) is a critical quality control step to ensure the compound is fit for its intended use in research. This process relies on sophisticated analytical techniques capable of distinguishing between isotopes and precisely quantifying their abundance. The primary methods employed for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chempep.comshoko-sc.co.jp These methods provide empirical data on the identity, purity, concentration, and the degree of isotopic incorporation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the isotopic enrichment of ¹⁵N-labeled compounds. chempep.com The fundamental principle involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio. The mass shift of +1 Da for a molecule containing a single ¹⁵N atom in place of a ¹⁴N atom allows for direct quantification of the enrichment level. sigmaaldrich.com
High-resolution mass spectrometry is particularly valuable as it can resolve complex isotopic patterns that may arise from partial labeling or metabolic scrambling. acs.org For instance, in studies where labeled lysine is incorporated into proteins, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to analyze the resulting peptides. nih.gov By analyzing the isotopic abundance in the mass spectra, researchers can determine the fidelity of the ¹⁵N incorporation. nih.gov
Tandem mass spectrometry (MS/MS) provides further detail by fragmenting the peptides and analyzing the resulting smaller pieces. acs.orgnih.gov This allows for the precise localization of the heavy isotope within the molecule, confirming that the ¹⁵N is indeed at the alpha-amino position as intended and has not been metabolically transferred to other positions or other amino acids. acs.orgnih.gov The comparison of empirical mass spectra against theoretical profiles for different enrichment rates is a common method for assigning a precise value to the percentage of ¹⁵N incorporation. nih.gov This can be facilitated by software that uses algorithms to find the best match between the observed and theoretical isotopic patterns. nih.govckisotopes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful, non-destructive technique used to confirm the isotopic labeling of DL-Lysine at the alpha-nitrogen position. chempep.comacs.org Heteronuclear NMR experiments, which probe the interaction between different nuclei (such as ¹H, ¹³C, and ¹⁵N), are especially informative.
The ¹⁵N chemical shift of a lysine NH₃⁺ group is unique, resonating around 33 ppm in ¹H-¹⁵N correlation spectra, which is significantly different from the chemical shifts of backbone amide ¹⁵N resonances. acs.orgnih.gov This distinct chemical shift provides a clear spectral signature for the lysine side-chain amino group. Specific 2D NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear In-phase Single Quantum Coherence (HISQC) experiments, are used to observe the correlation between the ¹⁵N nucleus and its attached protons. acs.orgacs.org The observation of a signal at the expected ¹⁵N and ¹H chemical shifts for the alpha-amino group confirms the successful and site-specific incorporation of the isotope. Furthermore, the splitting patterns in the spectra can confirm the number of protons attached to the nitrogen, verifying it as an NH₂ or NH₃⁺ group. acs.org
Research findings have established specific NMR parameters for ¹⁵N-labeled lysine, which serve as benchmarks for verification.
Interactive Data Table: Analytical Parameters for Isotopic Verification
This table summarizes key data from mass spectrometry and NMR spectroscopy used to verify the isotopic purity and enrichment of α-¹⁵N-Lysine.
| Analytical Technique | Parameter | Typical Value/Observation | Significance | Reference(s) |
| Mass Spectrometry (MS) | Mass Shift | M+1 | Confirms the incorporation of a single ¹⁵N atom. | sigmaaldrich.com |
| Mass Spectrometry (MS) | Isotopic Purity | >98% atom % ¹⁵N | Indicates the percentage of molecules that are labeled. | shoko-sc.co.jpsigmaaldrich.com |
| Tandem MS (MS/MS) | Fragmentation Pattern | Confirms ¹⁵N at the α-amino position | Verifies the specific location of the isotope, ruling out scrambling. | acs.orgnih.gov |
| ¹H-¹⁵N NMR Spectroscopy | ¹⁵N Chemical Shift (α-NH₃⁺) | ~33 ppm | Provides a unique spectral signature for the labeled amino group. | acs.orgnih.gov |
| ¹H-¹⁵N NMR Spectroscopy | Signal Multiplicity (Coupled) | Quartet | Confirms the nitrogen is part of an NH₃⁺ group. | acs.org |
Advanced Analytical Techniques for Dl Lysine:hcl:h2o Alpha 15n Characterization and Quantification
Mass Spectrometry (MS) Based Approaches
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity and specificity. Various MS-based methodologies are employed to gain both quantitative and qualitative insights into ¹⁵N-labeled lysine (B10760008) and its derivatives.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the high-precision measurement of the nitrogen isotope ratio (¹⁵N/¹⁴N) in specific compounds within a complex mixture. semanticscholar.org This method is particularly valuable for determining the precise ¹⁵N enrichment of lysine in various samples.
Methodology and Research Findings:
To render the non-volatile amino acid lysine amenable to gas chromatography, a crucial derivatization step is required. ucdavis.edunih.gov Common derivatization strategies include the formation of N-acetyl methyl esters (NACME) or trifluoro-acetylated isopropyl amino acid esters. ucdavis.eduucdavis.eduresearchgate.net The derivatized sample is then injected into the gas chromatograph, where individual amino acid derivatives are separated based on their volatility and interaction with the stationary phase.
Following separation, the analyte is directed to a combustion furnace, typically a nickel oxide tube maintained at a high temperature (e.g., 1000 °C), where it is combusted to produce gases including N₂ and CO₂. ucdavis.edu The resulting gases are then passed through a purification system to remove interfering compounds. For ¹⁵N analysis, CO₂ is cryogenically trapped using liquid nitrogen to prevent isobaric interference (i.e., interference from molecules with the same nominal mass). ucdavis.edu The purified N₂ gas is then introduced into the isotope ratio mass spectrometer, which simultaneously measures the ion beams corresponding to the different isotopologues of nitrogen (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N), allowing for the precise determination of the ¹⁵N abundance. nih.gov
The precision of GC-C-IRMS measurements for δ¹⁵N is typically high, often with a measurement error of less than ±1‰. ucdavis.edunih.gov This level of precision is essential for accurately tracing metabolic pathways and quantifying subtle changes in isotopic enrichment.
| Step | Description | Typical Parameters/Reagents | Reference |
|---|---|---|---|
| Sample Preparation | Liberation of lysine from protein matrices. | Acid hydrolysis (e.g., 6 M HCl at 110-150 °C). | ucdavis.educreative-proteomics.com |
| Derivatization | Conversion of lysine to a volatile derivative for GC analysis. | N-acetyl methyl esters (NACME), trifluoro-acetylated isopropyl esters. | ucdavis.eduresearchgate.net |
| Gas Chromatography | Separation of derivatized amino acids. | Capillary column (e.g., Agilent DB 35), temperature programming. | ucdavis.edu |
| Combustion | Conversion of the analyte to N₂ gas. | High-temperature furnace (e.g., 1000 °C) with CuO/NiO wires. | ucdavis.edu |
| Purification | Removal of interfering gases. | Liquid nitrogen trap to remove CO₂. | ucdavis.edu |
| Isotope Ratio Mass Spectrometry | Measurement of ¹⁵N/¹⁴N ratio. | Dual-inlet or continuous-flow IRMS. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the quantification of ¹⁵N-labeled lysine, as well as peptides and metabolites containing this labeled amino acid, in complex biological matrices. frontiersin.orgfrontiersin.orgbiorxiv.org This approach offers the advantage of analyzing compounds in their native, underivatized state, although derivatization can sometimes be employed to improve chromatographic performance. creative-proteomics.com
Methodology and Research Findings:
In an LC-MS/MS workflow, the sample is first subjected to liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to separate the analytes of interest from other components in the mixture. The separated compounds are then introduced into the mass spectrometer.
For quantification, tandem mass spectrometry (MS/MS) is employed, often in the selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode. In this process, a specific precursor ion (the molecular ion of the ¹⁵N-labeled lysine-containing molecule) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity allows for accurate quantification even in the presence of a complex biological background. frontiersin.org The use of ¹⁵N-labeled internal standards is crucial for achieving high accuracy and precision in quantification, as it corrects for variations in sample preparation and instrument response. frontiersin.org
LC-MS/MS has been successfully applied to a wide range of studies, including:
Metabolic flux analysis: Tracing the incorporation of ¹⁵N-lysine into various metabolic pathways.
Proteomics: Quantifying the abundance of specific proteins by measuring the signal from ¹⁵N-labeled peptides derived from those proteins. frontiersin.orgbiorxiv.org
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion of lysine-containing drugs or nutrients.
| Parameter | Description | Typical Configuration | Reference |
|---|---|---|---|
| Chromatography | Separation of analytes. | Reversed-phase C18 column. | frontiersin.org |
| Ionization Source | Generation of ions from the sample. | Electrospray ionization (ESI). | frontiersin.orgbiorxiv.org |
| Mass Analyzer | Separation of ions based on mass-to-charge ratio. | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive). | frontiersin.org |
| Acquisition Mode | Method for data collection. | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). | frontiersin.org |
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of an ion and the resolution of its isotopic fine structure.
Methodology and Research Findings:
When analyzing ¹⁵N-labeled lysine with HRMS, the instrument can distinguish between the ¹⁵N-containing molecule and other ions that may have the same nominal mass but a different exact mass. This is particularly useful in complex samples where isobaric interferences can be a problem.
Furthermore, HRMS can be used to analyze the isotopic fine structure of a molecule, which arises from the presence of multiple isotopes of the same element. For a peptide containing multiple nitrogen atoms, some of which are ¹⁵N, HRMS can resolve the different isotopologues, providing detailed information about the extent and distribution of labeling. This capability is valuable in studies where the degree of isotopic enrichment needs to be precisely determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. nih.govmdpi.com For the study of ¹⁵N-labeled compounds like DL-LYSINE:HCL:H2O (ALPHA-15N), NMR offers unique capabilities for direct observation of nitrogen metabolism and for probing the structure and dynamics of biomolecules. alfa-chemistry.comnih.gov
Direct ¹⁵N NMR spectroscopy allows for the observation of signals from the ¹⁵N nucleus itself. While the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N make it an insensitive nucleus for NMR, the use of isotopically enriched compounds like ¹⁵N-lysine overcomes this limitation. wikipedia.orgjcu.cz
Methodology and Research Findings:
In a typical ¹⁵N NMR experiment, the sample is placed in a strong magnetic field, and the ¹⁵N nuclei are excited with radiofrequency pulses. The resulting signals are detected and transformed into a spectrum, where the chemical shift of each ¹⁵N signal is indicative of its local chemical environment. wikipedia.orgresearchgate.net The ¹⁵N chemical shifts of lysine have been characterized, with the ζ-amino group resonating at a distinct frequency. researchgate.netcopernicus.org
¹⁵N NMR is a valuable tool for:
Metabolic studies: Directly tracking the fate of ¹⁵N-labeled lysine as it is incorporated into various metabolites. nih.govfrontiersin.org This allows for the elucidation of nitrogen metabolic pathways.
Characterization of ¹⁵N-labeled compounds: Confirming the position and extent of ¹⁵N labeling in a molecule.
Investigating chemical transformations: Monitoring changes in the ¹⁵N chemical shift to study reactions involving nitrogen-containing functional groups. wikipedia.org
| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| α-amino | ~30-40 | acs.orggmclore.org |
| ζ-amino | ~20-35 (protonated state) | copernicus.orgacs.orggmclore.org |
Multidimensional NMR techniques, particularly those that correlate the ¹H and ¹⁵N nuclei, are indispensable for studying the structure and dynamics of proteins and other biomolecules labeled with ¹⁵N-lysine. vanderbilt.educopernicus.orgnih.govnih.govacs.org
Methodology and Research Findings:
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR technique that generates a spectrum with one axis for the ¹H chemical shift and the other for the ¹⁵N chemical shift. acs.orggmclore.org Each peak in the HSQC spectrum corresponds to a specific ¹H nucleus directly bonded to a ¹⁵N nucleus. For a protein labeled with ¹⁵N-lysine, the HSQC spectrum will show correlations for the backbone amide protons and the side-chain amine protons of the lysine residues.
For larger proteins, the Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment offers significant advantages over conventional HSQC. nih.govcuny.eduresearchgate.net TROSY-based experiments select for the most slowly relaxing component of the NMR signal, resulting in narrower lines and improved spectral quality for large biomolecules. cuny.edu This allows for the study of protein structure and dynamics in systems that would otherwise be intractable by NMR. nysbc.orgduke.edu
These multidimensional NMR techniques are used to:
Determine the three-dimensional structure of proteins: By analyzing through-space interactions (Nuclear Overhauser Effects) between protons, the folding of the protein can be determined.
Study protein dynamics: By measuring NMR relaxation parameters (T₁, T₂, and NOE), information about the motion of the protein backbone and side chains on a wide range of timescales can be obtained. nih.govnih.govnysbc.org
Investigate protein-ligand interactions: Changes in the HSQC or TROSY spectrum upon the addition of a ligand can be used to map the binding site and study the conformational changes that occur upon binding. pnas.org
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| HSQC | Correlates directly bonded ¹H and ¹⁵N nuclei. | High sensitivity for small to medium-sized proteins. | Signal broadening for larger proteins, leading to loss of resolution. | acs.orggmclore.org |
| TROSY | Selects for the most slowly relaxing NMR signal component. | Significantly narrower lines and improved resolution for large proteins (>25 kDa). | May have lower sensitivity for very small molecules. | nih.govcuny.eduresearchgate.net |
Integration with ¹H and ¹³C NMR for Comprehensive Isotopic Mapping
The specific labeling of DL-Lysine at the alpha-nitrogen position with ¹⁵N provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. However, to achieve a complete structural and conformational picture—a process known as comprehensive isotopic mapping—¹⁵N NMR data is most effectively integrated with proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. whiterose.ac.uk This multi-faceted approach allows for the unambiguous assignment of resonances and the detailed characterization of the molecular environment surrounding the isotopic label.
By utilizing multidimensional NMR experiments, chemists can correlate the ¹⁵N nucleus with its directly attached proton and adjacent carbon atoms. A cornerstone of this approach is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. protein-nmr.org.uk This two-dimensional technique generates a spectrum with peaks corresponding to each nitrogen atom that is bonded to a proton, effectively creating a "fingerprint" of the molecule's N-H groups. protein-nmr.org.uk For DL-LYSINE:HCL:H2O (ALPHA-15N), a distinct peak representing the correlation between the alpha-nitrogen (¹⁵Nα) and its attached alpha-proton (¹Hα) would be observed. The precise chemical shifts of this peak are highly sensitive to the local electronic environment, providing valuable structural information.
Further integration with ¹³C NMR is achieved through triple-resonance experiments, such as the HNCA or HNCACB, which correlate the ¹⁵Nα-¹Hα pair with the chemical shifts of the alpha-carbon (Cα) and beta-carbon (Cβ), respectively. These experiments establish through-bond connectivity, confirming the location of the ¹⁵N label and allowing for the assignment of resonances along the lysine backbone and side chain. For instance, studies on labeled lysine have successfully used 3D HCCH TOCSY experiments to assign the complete set of side-chain ¹³C signals. copernicus.org
The integration of these NMR techniques provides a more robust analysis than single-nucleus experiments alone. For example, while ¹H NMR spectra of proteins can suffer from significant signal overlap, the addition of ¹³C and ¹⁵N dimensions improves signal dispersion, allowing for the resolution of individual atomic signals even in complex systems. whiterose.ac.uk This comprehensive mapping is critical for studies involving protein structure, dynamics, and interactions where the labeled lysine acts as a specific probe. nih.gov
Below is a representative table of typical chemical shifts for the core atoms of lysine, demonstrating the type of data obtained from these integrated NMR experiments.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Hα | ~3.7 | - | - |
| Cα | - | ~55 | - |
| Nα | - | - | ~33 |
| Hβ | ~1.9 | - | - |
| Cβ | - | ~31 | - |
| Hγ | ~1.5 | - | - |
| Cγ | - | ~23 | - |
| Hδ | ~1.7 | - | - |
| Cδ | - | ~27 | - |
| Hε | ~3.0 | - | - |
| Cε | - | ~40 | - |
| Nζ | - | - | ~20 |
Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. The ¹⁵Nα value is distinct from the side-chain Nζ. gmclore.orgresearchgate.net
Data Processing and Computational Tools for Isotopic Data Analysis
The large and complex datasets generated from advanced NMR and mass spectrometry (MS) experiments on isotopically labeled compounds like DL-LYSINE:HCL:H2O (ALPHA-15N) necessitate the use of specialized data processing and computational tools. These tools are essential for transforming raw instrumental data into meaningful biochemical information, such as determining the precise percentage of isotopic incorporation and analyzing structural or metabolic features. nih.govnih.gov
The initial step in the workflow involves processing the raw data, which for NMR, includes Fourier transformation, phase correction, and baseline correction. For mass spectrometry, this involves peak detection, calibration, and deconvolution. Following initial processing, sophisticated software is used to analyze the isotopic patterns. A key task is the determination of isotopic enrichment, which is the percentage of molecules that have successfully incorporated the ¹⁵N label. nih.gov Computational methods can compare the empirically measured mass spectrum or NMR signal intensities against theoretical profiles calculated for different enrichment rates. nih.gov This is often achieved using algorithms that perform a statistical comparison, such as the Pearson product-moment correlation coefficient, to find the best fit. nih.gov
For more complex studies, such as metabolic flux analysis where labeled lysine is used as a tracer, computational tools are used to follow the label as it is incorporated into various downstream metabolites. researchgate.net Non-targeted stable isotope analysis approaches compare labeled and unlabeled samples to determine the Mass Isotopomer Distribution (MID) for all detectable compounds, providing a global view of metabolic pathways. researchgate.net
Several software packages and computational platforms are available to facilitate these analyses. These tools range from instrument-specific software to open-source platforms and custom-developed programs. They provide functionalities for data visualization, statistical analysis, and modeling, which are crucial for interpreting the results of isotope labeling experiments. nih.gov
The table below summarizes some of the key computational tools and methods used in the analysis of isotopic data.
| Tool/Method | Function | Application Area |
| NMR Processing Software (e.g., Bruker TopSpin, NMRPipe) | Fourier transformation, phasing, peak picking, and integration of raw NMR data. | NMR Spectroscopy |
| Mass Spectrometry Data Analysis Software (e.g., DataAnalysis, Xcalibur) | Peak identification, mass calibration, and quantification from MS data. researchgate.net | Mass Spectrometry |
| Isotope Profile Simulation Tools | Generate theoretical isotopic distributions for a given molecule and enrichment level. | Isotope Enrichment Calculation |
| Statistical Analysis Software (e.g., R, MATLAB) | Perform statistical comparisons between experimental and theoretical data, such as correlation analysis. nih.gov | Quantitative Analysis |
| Metabolic Flux Analysis (MFA) Software | Model and quantify the flow of atoms through metabolic networks using isotopic tracer data. | Metabolomics |
| Protein Structure Calculation Software (e.g., CYANA, XPLOR-NIH) | Use NMR-derived constraints (e.g., from ¹H-¹⁵N correlations) to determine the 3D structure of proteins. | Structural Biology |
The use of these computational tools is indispensable for ensuring the accuracy, objectivity, and reproducibility of isotopic data analysis, enabling researchers to fully leverage the power of stable isotope labeling in their studies. nih.gov
Applications in Quantitative Proteomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics. units.itthermofisher.com The method relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during cell growth and division. researchgate.net This allows for the differentiation and relative quantification of protein populations from different experimental conditions by mass spectrometry.
Principles of ¹⁵N-Lysine Incorporation for Protein Quantification
The fundamental principle of SILAC using ¹⁵N-lysine involves growing one population of cells in a "light" medium containing the natural isotope of lysine (B10760008) (¹⁴N) and another population in a "heavy" medium where ¹⁴N-lysine is replaced with ¹⁵N-lysine. nih.govnih.gov As cells proliferate, they incorporate the respective lysine isotopes into their newly synthesized proteins. researchgate.net After a sufficient number of cell divisions, typically 5-6, the entire proteome of the "heavy" cell population becomes labeled with ¹⁵N-lysine. units.it
Once labeling is complete, the "light" and "heavy" cell populations can be subjected to different experimental treatments. Subsequently, the cell lysates are combined in a 1:1 ratio. researchgate.net This early mixing minimizes experimental variability that can be introduced during sample processing. nih.gov The combined protein mixture is then enzymatically digested, most commonly with trypsin, which cleaves proteins at the C-terminus of lysine and arginine residues. This ensures that the vast majority of the resulting peptides will contain at least one lysine residue and, therefore, the isotopic label.
The peptide mixture is then analyzed by mass spectrometry. Peptides from the "heavy" and "light" samples are chemically identical but have a distinct mass difference due to the ¹⁵N label. The mass spectrometer detects these peptide pairs, and the ratio of their signal intensities directly reflects the relative abundance of the corresponding protein in the two cell populations. nih.govnih.gov
Application in Mammalian Cell Systems for Protein Expression and Turnover Studies
SILAC with ¹⁵N-lysine has been extensively applied in mammalian cell systems to study changes in protein expression and to measure protein turnover rates. For instance, in a study of diabetic nephropathy using human fibroblasts, a dynamic SILAC approach was employed to quantify protein turnover. mdpi.com Cells were cultured in a medium containing ¹³C₆-Lysine, and samples were collected at different time points to measure the incorporation of the heavy isotope. This allowed for the estimation of protein half-lives for over 1600 proteins, revealing that proteins with longer half-lives (>80 hours) were primarily involved in energy metabolism and chromatin organization, while those with shorter half-lives (<30 hours) were mainly secreted proteins like collagens. mdpi.com
Another study combined dynamic SILAC with tandem mass tag (TMT) labeling to overcome the issue of missing data in protein turnover analysis. documentsdelivered.com This "pulsed SILAC-TMT" approach enabled the comprehensive and robust quantification of protein turnover in human cells, providing data for approximately 6000 proteins without missing values. The high reproducibility of this method facilitates the investigation of protein stability at the proteoform level, allowing for the study of splice variants and the impact of post-translational modifications on protein half-lives. documentsdelivered.com
The table below presents a selection of proteins from a dynamic SILAC study in human A549 adenocarcinoma cells, illustrating the measured turnover rates.
| Protein | Gene Symbol | Function | Half-life (hours) |
| 60S ribosomal protein L4 | RPL4 | Component of the large ribosomal subunit | 45.5 |
| Vimentin | VIM | Intermediate filament protein | 38.5 |
| Heat shock protein 90-alpha | HSP90AA1 | Molecular chaperone | 28.1 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolytic enzyme | 23.7 |
| Ubiquitin-40S ribosomal protein S27a | RPS27A | Component of the small ribosomal subunit and ubiquitin precursor | 11.2 |
| Ornithine decarboxylase | ODC1 | Key enzyme in polyamine biosynthesis | 1.8 |
This table is generated based on data from a study on protein turnover in human A549 cells and is for illustrative purposes.
SILAC in Model Organisms (e.g., Arabidopsis, C. elegans, Drosophila, Zebrafish, mice) for Proteome-Wide Analysis
The application of SILAC has been successfully extended beyond cell culture to whole organisms, enabling proteome-wide analysis in various model systems.
Arabidopsis thaliana: A modified SILAC method has been developed for the efficient labeling of whole Arabidopsis seedlings with stable isotope-containing arginine and lysine, achieving over 95% labeling efficiency. openaccesspub.orgnih.gov This technique was used to analyze the proteomic response of seedlings to salt stress. In plants treated with 80 mM NaCl, 92 proteins were found to be up-regulated, including those involved in abiotic stress responses and photosynthesis, while 123 proteins were down-regulated, many of which are involved in reducing oxidative stress. openaccesspub.orgnih.gov
| Protein Category | Regulation | Example Proteins |
| Abiotic Stress Response | Up-regulated | Dehydrin family protein, Late embryogenesis abundant protein |
| Photosynthesis | Up-regulated | Ribulose bisphosphate carboxylase small chain, Oxygen-evolving enhancer protein |
| Oxidative Stress Reduction | Down-regulated | Peroxiredoxin, Glutathione S-transferase |
This table summarizes findings from a SILAC study on Arabidopsis seedlings under salt stress and is for illustrative purposes. openaccesspub.orgnih.gov
Caenorhabditis elegans: SILAC has been adapted for use in the nematode C. elegans by feeding the worms a heavy lysine- and arginine-labeled strain of E. coli. nih.gov This approach was used to characterize the heat shock response in worms, where the abundance of approximately 1,400 proteins was quantified. nih.gov This methodology provides a powerful tool for quantitative proteomics in this widely used model organism.
Drosophila melanogaster: SILAC labeling in the fruit fly Drosophila melanogaster is achieved by feeding the flies with yeast that has been metabolically labeled with heavy isotopes. nih.govcreative-proteomics.com This "SILAC fly" model has been used to conduct global proteomic analysis of embryos, for instance, to determine changes in the proteome upon depletion of the Heartless (Htl) FGF receptor signaling pathway. nih.gov
Zebrafish (Danio rerio): The SILAC approach has been utilized to study protein turnover and tissue regeneration in adult zebrafish. nih.gov By feeding zebrafish a diet containing ¹³C₆-labeled lysine, researchers were able to measure protein turnover in various organs. The study found that tissues with high regenerative capacity, such as the intestine, liver, and fin, exhibited the highest rates of protein labeling, while the brain and heart showed the lowest. nih.gov This SILAC zebrafish model provides a valuable tool for investigating tissue regeneration.
Mice (Mus musculus): The SILAC methodology has been successfully extended to mice, creating the "SILAC mouse." openaccesspub.orgnih.gov This is achieved by feeding mice a diet containing ¹³C₆-lysine for multiple generations to achieve complete labeling. nih.gov This in vivo model allows for accurate quantitative proteomic analysis of various tissues. For example, a study on protein turnover rates in different mouse tissues used mice fully labeled with ¹³C₆, ¹⁵N₂-lysine. The mice were then switched to a diet with unlabeled lysine, and tissues were harvested at different time points to measure the decay of the heavy label. This allowed for the determination of half-lives for over 3,000 unique proteins across various tissues. nih.gov
| Tissue | Median Protein Half-life (days) | Example of a Long-lived Protein | Example of a Short-lived Protein |
| Liver | 2.5 | Histone H2A | Ornithine decarboxylase |
| Brain | 9.6 | Myelin basic protein | Fos proto-oncogene |
| Heart | 4.8 | Titin | Atrial natriuretic peptide |
| Kidney | 3.1 | Megalin | Uromodulin |
This table is based on data from protein turnover studies in mice and is for illustrative purposes. biorxiv.org
Dynamic Proteomics and Protein Turnover Rate Measurements
Dynamic proteomics focuses on the study of protein turnover, which encompasses both protein synthesis and degradation. ¹⁵N-lysine labeling is a key technique in this area, allowing researchers to move beyond static snapshots of the proteome and gain insights into the dynamic processes that regulate protein abundance.
In a typical dynamic SILAC experiment, cells are switched from a "light" medium to a "heavy" medium containing ¹⁵N-lysine. thermofisher.cn Samples are then collected at various time points, and the rate of incorporation of the heavy isotope into proteins is measured by mass spectrometry. thermofisher.cn This "pulse-chase" approach allows for the calculation of protein synthesis and degradation rates. thermofisher.com
These measurements are crucial for understanding how cells maintain homeostasis and respond to various stimuli. For example, studies on protein turnover have provided insights into cellular processes such as growth, differentiation, and stress response. thermofisher.com By measuring the turnover rates of individual components of protein complexes, researchers can also gain a unique perspective on the assembly and disassembly of these molecular machines.
Characterization of Protein Interactions and Modifications using ¹⁵N Labeling
¹⁵N-lysine labeling, in conjunction with affinity purification-mass spectrometry (AP-MS), is a powerful tool for the quantitative analysis of protein-protein interactions. nih.gov In this approach, a "bait" protein is immunoprecipitated from cells grown in either "light" or "heavy" medium. One of the cell populations serves as a control (e.g., expressing an empty vector or a tagged version of a non-interacting protein). By comparing the SILAC ratios of the co-precipitated proteins, specific interaction partners can be distinguished from non-specific background contaminants. Proteins that are significantly enriched in the "heavy" (or "light") sample are considered bona fide interactors of the bait protein.
Furthermore, ¹⁵N-labeling is instrumental in the quantitative analysis of post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and acetylation. nih.govcreative-proteomics.com By enriching for peptides carrying a specific PTM and then analyzing their SILAC ratios, researchers can quantify how the modification state of a protein changes in response to different cellular conditions or stimuli. creative-proteomics.com For example, a study investigating the dynamic changes of the lysine acetylome in response to the deacetylase Sirt1 used a SILAC-based approach combined with affinity enrichment of acetyllysine peptides to quantify changes in acetylation levels.
Applications in Metabolic Pathway and Flux Analysis
Elucidation of Lysine (B10760008) Catabolism Pathways
In mammals, the breakdown of lysine is primarily understood to occur via two main routes: the saccharopine pathway and the pipecolate pathway. pugetsound.edu These pathways converge at the intermediate α-aminoadipic semialdehyde (AASA). pugetsound.edu The use of alpha-¹⁵N lysine has been crucial in dissecting these pathways, clarifying their relative importance in different tissues and identifying key metabolic intermediates.
The saccharopine pathway is the predominant route for lysine degradation in most mammalian tissues, including the liver and kidneys. frontiersin.orgnih.gov This pathway begins with the condensation of lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). frontiersin.orgnih.gov The subsequent hydrolysis of saccharopine by saccharopine dehydrogenase (SDH) yields glutamate (B1630785) and α-aminoadipic semialdehyde (AASA). frontiersin.orgnih.gov
Studies utilizing L-[alpha-¹⁵N]lysine have definitively traced the flow of the alpha-nitrogen through this pathway. When cells or organisms are supplied with L-[alpha-¹⁵N]lysine, the ¹⁵N label is incorporated into saccharopine. pugetsound.eduresearchgate.net Further catabolism leads to the formation of [¹⁵N]α-AASA. pugetsound.eduresearchgate.net This direct tracing confirms that the α-amino group of lysine is retained during its conversion to α-aminoadipic semialdehyde via the saccharopine intermediate. Isotopic tracing experiments in mice, human neuronal progenitor cells, and fibroblasts have confirmed that lysine catabolism occurs exclusively through the saccharopine pathway in these systems. frontiersin.org
Table 1: Tracing of ¹⁵N Label from L-[alpha-¹⁵N]lysine in the Saccharopine Pathway
| Precursor | Key Enzyme(s) | Labeled Intermediate | Labeled Product |
| L-[alpha-¹⁵N]lysine | Lysine-Ketoglutarate Reductase (LKR) | [¹⁵N]Saccharopine | |
| [¹⁵N]Saccharopine | Saccharopine Dehydrogenase (SDH) | [¹⁵N]α-Aminoadipic Semialdehyde |
While the saccharopine pathway is dominant in peripheral tissues, the pipecolate pathway is considered a significant route for lysine degradation in the adult brain. nih.gov This pathway involves the conversion of lysine to pipecolic acid. Early studies using ¹⁵N tracers showed that L-lysine can be converted to L-pipecolate through the loss of its α-amino group. nih.gov
The use of alpha-¹⁵N lysine has been pivotal in understanding the origin of pipecolic acid and its connection to the saccharopine pathway. In studies with α-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts, cells cultured with L-[alpha-¹⁵N]lysine produced not only [¹⁵N]saccharopine and [¹⁵N]α-AASA but also [¹⁵N]pipecolic acid. pugetsound.eduresearchgate.net This finding was significant because it suggested that pipecolic acid could be formed from an intermediate of the saccharopine pathway. pugetsound.eduresearchgate.net It is hypothesized that Δ¹-piperideine-6-carboxylate, the cyclized form of α-AASA, is the precursor to pipecolic acid. pugetsound.eduresearchgate.net
Conversely, experiments in the fungus Neurospora crassa using D-[alpha-¹⁵N]lysine demonstrated that the alpha-amino group is lost during the conversion to L-pipecolic acid and is transferred to other amino acids like alanine (B10760859) and glutamic acid. nih.govresearchgate.net This highlights that the metabolic routes and the fate of the alpha-nitrogen can differ significantly between L- and D-isomers and across different organisms. In mammals, evidence suggests that pipecolate is indeed derived from the saccharopine pathway, as confirmed by the detection of ¹⁵N-labeled pipecolate following the administration of L-[alpha-¹⁵N]lysine. frontiersin.org
A key application of DL-Lysine:HCl:H2O (alpha-¹⁵N) is the precise identification and quantification of metabolites derived from lysine catabolism. By using mass spectrometry-based techniques, researchers can detect the mass shift caused by the ¹⁵N isotope, allowing for unambiguous identification of compounds synthesized from the labeled lysine precursor.
In studies on fibroblasts, the administration of L-[alpha-¹⁵N]lysine led to the successful detection and identification of several key ¹⁵N-labeled intermediates:
[¹⁵N]Saccharopine : Formed by the condensation of L-[alpha-¹⁵N]lysine and α-ketoglutarate. pugetsound.eduresearchgate.net
[¹⁵N]α-Aminoadipic Semialdehyde (AASA) : Produced from the breakdown of [¹⁵N]saccharopine. pugetsound.eduresearchgate.net
[¹⁵N]Δ¹-piperideine-6-carboxylate : The cyclized, and more stable, form of [¹⁵N]AASA. pugetsound.eduresearchgate.net
[¹⁵N]Pipecolic Acid : Surprisingly found to be derived from the saccharopine pathway intermediate. pugetsound.eduresearchgate.net
The accumulation of these intermediates, particularly saccharopine, is linked to certain metabolic disorders. nih.gov The ability to quantify the levels of these ¹⁵N-labeled metabolites provides a dynamic view of the metabolic flux and can help elucidate the biochemical consequences of enzyme deficiencies, such as in hyperlysinemia. nih.gov
Studies of Nitrogen Assimilation and Cycling
Beyond catabolism in mammals, alpha-¹⁵N lysine is a valuable tracer for investigating broader nitrogen metabolism, including how nitrogen is assimilated and cycled in plants and microbial ecosystems.
In plants, lysine metabolism is linked to growth, development, and stress responses. frontiersin.orgfrontiersin.org Lysine catabolism primarily occurs via the saccharopine pathway, which is involved in both abiotic and biotic stress tolerance. nih.gov Isotope labeling studies are critical for understanding the complex network of amino acid biosynthesis and degradation.
The use of alpha-¹⁵N lysine has enabled researchers to trace the fate of lysine's alpha-nitrogen within the plant's metabolic network. For example, in transgenic Arabidopsis expressing a lysine decarboxylase gene, feeding the plants with [α-¹⁵N]-L-lysine helped to trace the catabolism of cadaverine (B124047), a downstream product of lysine. nih.gov The resulting data showed that metabolites were synthesized via the symmetric structure of cadaverine, demonstrating how introducing a new enzyme can diversify the plant's nitrogen-containing metabolites. nih.gov Such studies are essential for metabolic engineering efforts aimed at improving the nutritional value of crops or enhancing their resilience to stress. frontiersin.org
Microorganisms play a critical role in nitrogen cycling and can synthesize essential amino acids. In non-ruminant animals, including humans, the gut microflora can synthesize lysine, potentially contributing to the host's amino acid pool. cambridge.orgcambridge.orgnih.gov The use of ¹⁵N-labeled compounds is the primary method for investigating this phenomenon.
Studies comparing germ-free and conventional rats fed a diet containing ¹⁵NH₄Cl demonstrated that the ¹⁵N label was incorporated into the body lysine of conventional rats but not germ-free rats. cambridge.orgcambridge.org This provided conclusive evidence that the lysine was of microbial origin. cambridge.orgcambridge.org Further experiments using orally administered D-[alpha-¹⁵N]lysine and L-[alpha-¹⁵N]lysine in human infants showed that after L-[alpha-¹⁵N]lysine administration, a measurable ¹⁵N enrichment was found in fecal bacteria. nih.gov This indicates that the alpha-nitrogen of lysine is utilized by the intestinal microbiome. In contrast, very little ¹⁵N was found in fecal bacteria after D-[alpha-¹⁵N]lysine administration, suggesting different metabolic handling of the two isomers by the gut microbiota. nih.gov
Compound-specific isotope analysis using ¹⁵N-labeled substrates is a powerful technique to trace the assimilation of nitrogen into the microbial biomass, revealing the pathways and rates of amino acid synthesis. nih.gov This approach allows added ¹⁵N to be distinguished from native nitrogen sources, providing clear insights into microbial metabolic activity. nih.gov
Table 2: Research Findings from Alpha-¹⁵N Lysine Isotope Tracing Studies
| Area of Study | Organism/System | Key Finding |
| Lysine Catabolism | Human Fibroblasts | Pipecolic acid is derived from the saccharopine pathway, originating from L-[alpha-¹⁵N]lysine. pugetsound.eduresearchgate.net |
| Lysine Catabolism | Mice, Human Neuronal Cells | Lysine catabolism and pipecolate synthesis occur predominantly via the saccharopine pathway. frontiersin.org |
| Plant Metabolism | Arabidopsis thaliana | Tracing with [α-¹⁵N]-L-lysine elucidated the downstream metabolic pathways of cadaverine. nih.gov |
| Microbial Synthesis | Rats (Conventional vs. Germ-Free) | Body lysine can be enriched with ¹⁵N from inorganic nitrogen sources, proving synthesis by gut microflora. cambridge.orgcambridge.org |
| Microbial Metabolism | Human Infants | The alpha-nitrogen from L-[alpha-¹⁵N]lysine is incorporated into fecal bacteria, unlike that from the D-isomer. nih.gov |
General Nitrogen Fluxes in Cellular and Organismal Models
The following table summarizes the key findings from this study, illustrating the differential nitrogen retention from D- and L-lysine.
| Isomer Administered | Average ¹⁵N Retention (%) | Average ¹⁵N Excretion in Urine (%) |
| L-[alpha-¹⁵N]lysine | 92.4% | 7.6% |
| D-[alpha-¹⁵N]lysine | 19.8% | 80.2% |
This table illustrates the significantly higher retention of nitrogen from the L-isomer of lysine compared to the D-isomer in infants, as traced by ¹⁵N labeling at the alpha-amino position.
Quantitative Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. The use of isotopically labeled substrates, such as DL-Lysine:HCl:H₂O (alpha-¹⁵N), is central to this methodology.
Measurement of Intracellular Carbon and Nitrogen Fluxes using Dual-Labeled Substrates
A more advanced application of isotopic labeling is the use of dual-labeled substrates, which contain stable isotopes of both carbon (¹³C) and nitrogen (¹⁵N). This approach allows for the simultaneous quantification of both carbon and nitrogen fluxes within metabolic networks. While studies specifically detailing the use of DL-Lysine:HCl:H₂O (alpha-¹⁵N) in conjunction with a ¹³C-labeled carbon source for dual-labeled MFA are not extensively documented in readily available literature, the principles of this methodology are well-established.
In a typical ¹³C/¹⁵N dual-labeling experiment, cells are cultured in a medium containing a ¹³C-labeled primary carbon source (e.g., glucose) and a ¹⁵N-labeled nitrogen source (e.g., ammonium (B1175870) chloride or a specific amino acid like alpha-¹⁵N lysine). As the cells metabolize these substrates, the isotopes become incorporated into various intracellular metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the relative contributions of different pathways to their synthesis. This provides a detailed map of both carbon and nitrogen flow through the central metabolism.
For instance, in the study of amino acid biosynthesis, a dual-labeling approach can reveal not only the carbon backbone precursors of a particular amino acid but also the specific nitrogen donors involved in transamination reactions. Glutamate, for example, is a central node in nitrogen metabolism, often serving as the primary nitrogen donor for the synthesis of other amino acids. nih.gov By tracing the transfer of ¹⁵N from a labeled source to the amino groups of various amino acids, the fluxes through these transamination reactions can be quantified.
Applications in Systems Biology and Metabolic Engineering
The quantitative flux data obtained from studies using tracers like DL-Lysine:HCl:H₂O (alpha-¹⁵N) are critical for the fields of systems biology and metabolic engineering.
Systems Biology: In systems biology, the goal is to develop comprehensive computational models of biological systems. The flux maps generated through MFA provide essential constraints for these models, allowing for a more accurate and predictive understanding of cellular behavior. By integrating flux data with other 'omics' data (genomics, transcriptomics, proteomics, and metabolomics), researchers can build more holistic models that connect genetic information to metabolic function.
Metabolic Engineering: Metabolic engineering aims to purposefully modify the metabolic pathways of organisms to enhance the production of desired compounds, such as amino acids, biofuels, or pharmaceuticals. A prime example is the industrial production of L-lysine using the bacterium Corynebacterium glutamicum.
Metabolic flux analysis has been instrumental in optimizing L-lysine production in C. glutamicum. nih.govnih.gov By using isotopic tracers, researchers can identify bottlenecks in the lysine biosynthesis pathway and pinpoint competing pathways that divert precursors away from lysine production. For example, MFA can quantify the flux of carbon through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis, which is crucial as the pentose phosphate pathway provides the necessary NADPH for lysine synthesis.
The following table provides a conceptual illustration of how flux analysis data could guide metabolic engineering strategies in C. glutamicum for enhanced L-lysine production.
| Metabolic Flux | Wild-Type Strain (Relative Flux) | Engineered Strain (Relative Flux) | Metabolic Engineering Strategy |
| Pentose Phosphate Pathway | 30% | 50% | Overexpression of glucose-6-phosphate dehydrogenase |
| Lysine Biosynthesis | 15% | 35% | Upregulation of key biosynthetic enzymes (e.g., dihydrodipicolinate synthase) |
| Threonine Biosynthesis | 10% | 2% | Attenuation of homoserine dehydrogenase |
This conceptual data table demonstrates how quantitative flux analysis can inform genetic modifications to redirect metabolic flow towards the desired product, in this case, L-lysine.
By understanding the quantitative flow of metabolites, metabolic engineers can make targeted genetic modifications to redirect metabolic pathways, eliminate competing reactions, and ultimately increase the yield and productivity of the desired product. The use of ¹⁵N-labeled tracers like DL-Lysine:HCl:H₂O (alpha-¹⁵N) is integral to acquiring this critical quantitative data, thereby enabling the rational design of microbial cell factories.
Applications in Diverse Biological Research Models
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are fundamental for dissecting cellular mechanisms, and the use of stable isotope-labeled amino acids is a cornerstone of modern quantitative proteomics. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids like ¹⁵N-labeled lysine (B10760008) to metabolically label the entire proteome of cultured cells. This approach allows for the precise quantification of changes in protein abundance, synthesis, and turnover in response to various stimuli or pathological conditions.
In a typical SILAC experiment, one population of cells is grown in a medium containing the natural "light" amino acid (e.g., ¹⁴N-lysine), while another is cultured in a medium with the "heavy" isotope-labeled counterpart (e.g., ¹⁵N-lysine). After experimental manipulation, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the accurate relative quantification of thousands of proteins simultaneously. This has been instrumental in elucidating cellular responses to drugs, growth factors, and stress conditions.
Dynamic SILAC, a variation of this technique, involves the temporal tracking of the incorporation of the heavy label. This allows for the measurement of protein synthesis and degradation rates, providing deeper insights into proteome dynamics. Such studies have been conducted in various cell lines, including human adenocarcinoma cells and rat neurons and glia, to understand the intricate regulation of protein homeostasis.
Below is an interactive data table summarizing the application of ¹⁵N-labeled lysine in mechanistic studies using in vitro cell culture models.
| Research Area | Cell Model | Experimental Approach | Mechanistic Insights |
| Quantitative Proteomics | Various cancer cell lines | SILAC with ¹⁵N-lysine | Identification of differentially expressed proteins in response to drug treatment. |
| Protein Homeostasis | Neuronal cell cultures | Dynamic SILAC | Measurement of protein synthesis and degradation rates to study neurodegenerative processes. |
| Signal Transduction | Human adenocarcinoma cells | SILAC-based phosphoproteomics | Elucidation of signaling pathways activated by growth factors. |
| Stress Response | Yeast (S. cerevisiae) | nSILAC (native SILAC) | Analysis of proteome changes during osmotic stress. nih.gov |
Animal Models (Non-Human) for Tracing Metabolism and Pathogenesis
Non-human animal models are indispensable for studying complex physiological and pathological processes in a whole-organism context. The administration of DL-LYSINE:HCL:H2O (ALPHA-15N) in these models enables researchers to trace the fate of lysine in various metabolic pathways and its role in disease.
Alterations in amino acid metabolism are increasingly recognized as a hallmark of various diseases. In neurodegenerative disorders, for instance, the metabolism of lysine in the brain is of significant interest. nih.gov Studies in rodent models have shown that the brain utilizes distinct pathways for lysine catabolism compared to peripheral tissues. nih.gov The use of ¹⁵N-labeled lysine allows researchers to trace these pathways and investigate how they are perturbed in diseases like Alzheimer's or Parkinson's disease. accscience.com For example, by tracking the incorporation of the ¹⁵N label into downstream metabolites, scientists can identify enzymatic steps that are dysregulated.
In the context of cancer, rapidly proliferating tumor cells often exhibit altered metabolic dependencies. Tracing studies with stable isotopes can reveal how cancer cells utilize essential amino acids like lysine for their growth and survival. This knowledge can aid in the identification of novel therapeutic targets.
The table below presents examples of how ¹⁵N-labeled lysine is used in disease models.
| Disease Model | Animal Model | Tracer | Key Findings |
| Neurodegenerative Disease | Mouse model of Alzheimer's disease | ¹⁵N-lysine | Tracing of aberrant lysine catabolic pathways in the brain. nih.gov |
| Metabolic Disorders | Rat model of diet-induced obesity | ¹⁵N-lysine | Investigation of lysine's contribution to altered energy metabolism. |
| Cancer | Xenograft mouse models | ¹⁵N-lysine | Elucidation of lysine's role in tumor growth and protein synthesis. |
The gut microbiota plays a crucial role in host metabolism, including the synthesis of essential amino acids. Quantifying this contribution is vital for understanding nutritional requirements and the interplay between the microbiome and host health. By administering a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride, to animal models, researchers can trace the de novo synthesis of amino acids by the gut microbiota. mdpi.com
Studies in germ-free and conventionalized rats have demonstrated that ¹⁵N from an inorganic source is incorporated into lysine found in the host's tissues, confirming its microbial origin. mdpi.com Further research in pigs has corroborated these findings, showing that gut bacteria synthesize essential amino acids that are subsequently absorbed and utilized by the host. mdpi.com It has been estimated that between 1% and 20% of the circulating plasma lysine in adult humans is derived from intestinal microbial sources. nih.gov
This research is particularly important for understanding nutrient absorption and metabolism in both healthy and diseased states. The following table summarizes key findings in this area.
| Animal Model | ¹⁵N Source | Key Finding |
| Rats (Germ-free vs. Conventional) | ¹⁵NH₄Cl | All detected ¹⁵N-lysine in host tissues was of microbial origin. mdpi.com |
| Pigs | ¹⁵NH₄Cl | Confirmed synthesis and absorption of microbially-derived essential amino acids. mdpi.com |
| Lactating Rabbits | (¹⁵NH₄)₂SO₄ | Microbial lysine significantly contributes to the amino acid pool in liver and milk. researchgate.net |
In these studies, a known amount of the labeled amino acid is administered to the animal, and its incorporation into tissue proteins is measured over time. By analyzing the enrichment of the isotope in both the free amino acid pool and in proteins, researchers can calculate fractional synthesis rates (FSR) and fractional breakdown rates (FBR) of proteins in different tissues.
For example, studies in growing pigs have utilized ¹⁵N-glycine to investigate how dietary lysine levels affect whole-body protein turnover. nih.gov These experiments have shown that adequate lysine supplementation increases both protein synthesis and degradation, with a net effect of increased protein accretion. nih.gov The SILAC mouse model, which involves feeding mice a diet with ¹³C₆-lysine, is another powerful tool for in vivo quantitative proteomics and the study of protein turnover. The principles of this method are directly applicable to studies using ¹⁵N-labeled lysine.
The table below outlines the application of stable isotope tracers in protein kinetic studies.
| Animal Model | Isotopic Tracer | Measured Parameters | Key Insights |
| Growing Pigs | ¹⁵N-glycine | Whole-body protein synthesis and degradation rates | Dietary lysine levels directly impact protein turnover and accretion. nih.gov |
| Rats | ¹⁵N-glycine | Fractional rate of liver protein synthesis | Elucidation of protein synthesis dynamics in specific organs. |
| Mice (SILAC model) | ¹³C₆-lysine | Quantitative proteomic changes | Identification of proteins with altered turnover in various genetic models. |
Plant Research: Metabolic Diversification and Secondary Metabolite Biosynthesis
In plants, lysine is not only an essential component of proteins but also a precursor for the biosynthesis of a diverse array of secondary metabolites, including certain alkaloids. The use of stable isotope-labeled lysine, such as [α-¹⁵N]- and [ε-¹⁵N]-l-lysine, has been instrumental in tracing the metabolic pathways leading to these compounds.
A notable example is the study of cadaverine-derived metabolites in transgenic Arabidopsis plants expressing a lysine decarboxylase gene. By feeding these plants ¹⁵N-labeled lysine, researchers were able to confirm that specific metabolites were synthesized from lysine via the intermediate cadaverine (B124047). The incorporation of the ¹⁵N label into these compounds provided direct evidence for the proposed biosynthetic pathway. This approach is crucial for understanding how plants produce their vast chemical diversity, which has significant implications for agriculture and medicine.
Furthermore, ¹⁵N tracers are widely used in plant science to study nitrogen uptake, assimilation, and metabolism in general. Understanding how plants utilize nitrogen is key to improving crop yields and reducing the environmental impact of fertilizers.
The following table highlights the use of ¹⁵N-labeled lysine in plant research.
| Plant Model | ¹⁵N-labeled Compound | Research Focus | Key Discovery |
| Arabidopsis thaliana | [α-¹⁵N]- & [ε-¹⁵N]-l-lysine | Tracing of cadaverine catabolism | Identification of novel cadaverine-derived metabolites and their biosynthetic pathways. |
| Various Crop Species | ¹⁵N-labeled fertilizers | Nitrogen uptake and assimilation | Quantification of fertilizer use efficiency and nitrogen flow in agro-ecosystems. kit.edu |
Future Directions and Emerging Research Avenues
Advancements in Site-Specific Isotopic Labeling Techniques
The precise placement of isotopic labels within a molecule is critical for a range of spectroscopic and analytical studies. Recent progress has moved beyond uniform labeling to more sophisticated site-specific methods that provide atomic-level resolution. rsc.org These advancements allow researchers to probe specific functional sites within proteins and other biomolecules, simplifying complex spectra and enabling detailed mechanistic studies. rsc.orgnih.gov
Key emerging techniques include:
Chemoenzymatic Synthesis : This hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.govnih.gov Researchers can chemically synthesize an amino acid precursor with an isotopic label at a precise location and then use enzymes to incorporate it into a larger molecule, such as a nucleotide or protein. nih.govacs.org This method offers high yields and precise control over the label's position. nih.gov
Cell-Free Protein Synthesis (CFPS) : CFPS systems provide an open and controllable environment for protein production, making them highly advantageous for isotopic labeling. nih.govwikipedia.org Unlike in living cells, researchers have direct access to the translational machinery and can supply specific components, such as ¹⁵N-labeled amino acids. nih.gov This approach is particularly effective for site-specific labeling through the use of pre-charged suppressor tRNAs, which can insert a labeled amino acid at a single, predetermined site in the protein sequence. nih.gov The open nature of CFPS also minimizes the risk of isotope scrambling, where the label is metabolically converted and incorporated into other amino acids. nih.gov
Auxotrophic Strains : The use of engineered microbial strains that are unable to synthesize a particular amino acid (auxotrophs) provides another powerful method for selective labeling. nih.govnih.gov When these strains are grown in a minimal medium supplemented with a ¹⁵N-labeled amino acid like lysine (B10760008), the labeled version is exclusively incorporated into newly synthesized proteins, as the cell has no other source. nih.gov
These advanced techniques offer unprecedented control over isotopic labeling, enabling more detailed and targeted investigations into protein structure, function, and dynamics.
Table 1: Comparison of Modern Site-Specific Isotopic Labeling Techniques
| Technique | Principle | Advantages | Key Applications |
|---|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical synthesis of labeled precursors with specific enzymatic reactions for incorporation. nih.govnih.gov | High specificity, high yields, precise control over label position. nih.govacs.org | Labeling of nucleotides for NMR studies, synthesis of modified proteins. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts, allowing direct addition of labeled amino acids. nih.govwikipedia.org | Avoids isotope scrambling, enables single-site labeling with suppressor tRNAs, production of toxic proteins. nih.gov | NMR spectroscopy, structural biology, incorporation of non-natural amino acids. nih.govwikipedia.org |
| Use of Auxotrophic Strains | Engineered microbial strains that require a specific labeled amino acid for growth. nih.govnih.gov | Efficient and unscrambled labeling of selected residues, applicable to both soluble and membrane proteins. nih.gov | Solid-state NMR and pulsed EPR studies of protein structure and mechanism. nih.gov |
Integration of Multi-Omics Data with ¹⁵N-Tracer Studies
To unravel the complexity of biological systems, researchers are increasingly integrating data from multiple "omics" disciplines. ¹⁵N-tracer studies, which track the flow of nitrogen through metabolic networks, are a cornerstone of this approach. creative-proteomics.com By combining data from metabolomics, proteomics, and fluxomics, a more holistic understanding of cellular regulation and function can be achieved.
The integration of ¹⁵N-labeling with quantitative proteomics allows for the precise measurement of protein turnover and expression level changes under various conditions. springernature.comnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to differentiate between protein populations from different experimental states. wikipedia.org
Simultaneously, ¹⁵N-tracer experiments are fundamental to metabolomics and metabolic flux analysis (MFA), providing direct insights into the activity of metabolic pathways. creative-proteomics.comcreative-proteomics.com The true power of this approach emerges when these datasets are combined. For instance, observing a change in the flux through a specific metabolic pathway (via ¹⁵N-metabolomics) can be directly correlated with changes in the abundance of enzymes within that pathway (via ¹⁵N-proteomics). researchgate.net
A significant advancement in this area is the use of dual ¹³C and ¹⁵N isotopic labeling. biorxiv.orgembopress.org This strategy allows for the simultaneous tracing of both carbon and nitrogen skeletons through metabolism, providing a much more constrained and detailed view of metabolic fluxes. embopress.orgnih.gov This integrated approach has been particularly insightful in studying the metabolism of pathogens, where it can identify unique metabolic nodes that could be targeted for drug development. nih.govbiorxiv.org
Development of Novel Computational Models for Isotopic Flux Analysis
The analysis of data from stable isotope labeling experiments requires sophisticated computational models to translate raw mass spectrometry or NMR data into meaningful metabolic flux maps. nih.gov As experimental techniques become more advanced, generating larger and more complex datasets, there is a concurrent need for novel computational tools that can effectively model and interpret this information.
One area of significant development is in isotopically non-stationary metabolic flux analysis (INST-MFA). Unlike traditional MFA which assumes isotopic steady state, INST-MFA analyzes the dynamics of isotope labeling over time. nih.gov This is crucial for studying systems that are slow to label, such as mammalian cell cultures, or for capturing dynamic metabolic responses. nih.gov Software packages like Isotopomer Network Compartmental Analysis (INCA) have been developed to perform these complex calculations for networks of arbitrary size. nih.gov
Another key innovation is the application of Bayesian statistical frameworks to MFA. nih.gov Traditional methods often provide a single best-fit solution for metabolic fluxes without adequately representing the uncertainty in these estimates. Bayesian multi-model approaches, however, can evaluate a range of possible models and provide statistically rigorous flux distributions. embopress.orgbiorxiv.org This is particularly powerful when analyzing dual ¹³C/¹⁵N labeling data, as it allows for the simultaneous and more accurate resolution of both carbon and nitrogen fluxes. embopress.orgnih.gov
Table 2: Selected Computational Tools for Isotopic Flux Analysis
| Software/Model | Description | Key Feature(s) |
|---|---|---|
| INCA | A MATLAB-based platform for metabolic flux analysis. nih.gov | Capable of both steady-state and isotopically non-stationary MFA (INST-MFA). nih.gov |
| Bayesian Multi-Model MFA | A statistical framework that uses Bayesian inference to determine flux distributions. embopress.orgnih.gov | Provides statistically rigorous flux uncertainty estimates; ideal for complex ¹³C/¹⁵N co-labeling datasets. embopress.org |
| Protein Prospector | A web-based software suite for proteomics data analysis. frontiersin.org | Includes workflows specifically designed for quantifying proteins from ¹⁵N metabolic labeling experiments. frontiersin.orgnih.gov |
Exploration of DL-Lysine:HCl:H2O (Alpha-¹⁵N) in Synthetic Biology and Biotechnology Applications
Synthetic biology and biotechnology aim to engineer biological systems for useful purposes, such as the production of biofuels, pharmaceuticals, and other high-value chemicals. nih.gov DL-Lysine:HCl:H2O (Alpha-¹⁵N) serves as a critical analytical tool in these efforts, enabling researchers to trace metabolic pathways and optimize cellular factories.
In metabolic engineering, ¹⁵N-labeled lysine is used to perform metabolic flux analysis, which helps identify bottlenecks in production pathways. nih.gov By understanding how nitrogen from lysine is distributed through the metabolic network, scientists can rationally re-engineer organisms to channel more resources towards the desired product. nih.govcreative-proteomics.com This approach has been successfully applied to cyanobacteria to enhance the production of biofuels and in other microorganisms to improve fermentation yields. nih.govcreative-proteomics.com
Furthermore, ¹⁵N-labeled precursors like lysine are instrumental in the discovery and biosynthetic characterization of novel natural products. nih.gov For example, by feeding a microorganism ¹⁵N₁-Lysine and analyzing the resulting products with mass spectrometry, researchers were able to link the natural product tambromycin to its biosynthetic gene cluster. nih.gov This provides a powerful method for elucidating how complex molecules are assembled in nature, opening the door to their heterologous production.
The chemical versatility of lysine's ε-amino group also makes it a frequent target for protein engineering and the creation of novel biomaterials. creative-proteomics.com Using ¹⁵N-labeled lysine allows for precise tracking of these modifications and helps in characterizing the final engineered proteins or materials.
Q & A
Q. How is DL-LYSINE:HCL:H2O (ALPHA-15N) synthesized, and what methods are used to confirm its isotopic purity?
- Methodological Answer : DL-LYSINE:HCL:H2O (ALPHA-15N) is synthesized via isotopic enrichment at the α-amino group using 15N-labeled ammonia or nitrates in enzymatic or chemical synthesis pathways. Isotopic purity is verified using Nuclear Magnetic Resonance (NMR) for positional 15N incorporation and High-Resolution Mass Spectrometry (HRMS) to quantify isotopic abundance (≥98% 15N). Cross-validation with Elemental Analysis ensures stoichiometric consistency .
- Key Data :
| Technique | Parameter Measured | Typical Value |
|---|---|---|
| NMR | α-15N Position | Confirmed |
| HRMS | 15N Abundance | ≥98% |
Q. What analytical techniques are critical for distinguishing DL-LYSINE:HCL:H2O (ALPHA-15N) from other isotopic variants (e.g., ε-15N or 13C-labeled lysine)?
- Methodological Answer : Isotopic Ratio Mass Spectrometry (IRMS) and Tandem Mass Spectrometry (MS/MS) are essential. For example, IRMS differentiates α-15N from ε-15N by analyzing nitrogen distribution patterns, while MS/MS fragmentation profiles identify positional labeling (e.g., α vs. ε positions) . X-ray Crystallography may resolve structural ambiguities in crystalline forms .
Advanced Research Questions
Q. How can researchers design experiments to study the ligand substitution kinetics of DL-LYSINE:HCL:H2O (ALPHA-15N) in metal coordination complexes?
- Methodological Answer : Use stopped-flow spectrophotometry to measure rate constants (k1 and k2) for ligand substitution in aqueous chromium(III) complexes. Compare α-15N-labeled lysine with unlabeled analogs to assess isotopic effects on activation parameters (ΔH‡, ΔS‡). Data interpretation involves Eyring plots to correlate temperature-dependent kinetics with thermodynamic properties .
- Example Workflow :
Prepare [Cr(H2O)6]³⁺ solution.
Introduce DL-LYSINE:HCL:H2O (ALPHA-15N) under controlled pH and temperature.
Monitor substitution via UV-Vis absorbance changes.
Calculate activation parameters using Arrhenius and Eyring equations.
Q. What strategies mitigate isotopic interference when using DL-LYSINE:HCL:H2O (ALPHA-15N) in metabolic flux analysis (MFA)?
- Methodological Answer : To avoid misinterpretation of 15N-labeled metabolites:
- Use LC-HRMS with High-Field Orbitrap detectors to resolve M+1 isotopologues (e.g., M+1 aspartate/glutamate).
- Pair α-15N lysine with 13C-glucose or 13C-glutamine tracers to distinguish nitrogen vs. carbon contributions.
- Validate with knockout cell models (e.g., GPT2/GOT2-deficient) to isolate specific pathway contributions .
- Critical Consideration :
Contradictions in flux data may arise from isotopic scrambling in transamination reactions. Control experiments with 15N-ammonia tracers can clarify background noise .
- Critical Consideration :
Q. How should researchers address discrepancies in protein synthesis studies involving DL-LYSINE:HCL:H2O (ALPHA-15N) in perfused organ models?
- Methodological Answer : Discrepancies often stem from incomplete isotopic equilibration or competing metabolic pathways. Solutions include:
- Time-course sampling to track isotopic steady-state (e.g., liver perfusion studies over 4–6 hours).
- Compartmental modeling to separate intra- vs. extracellular 15N-lysine pools.
- Parallel radiolabeling (e.g., 14C-lysine) to cross-validate synthesis rates .
Data Contradiction Analysis
Q. Why do substitution rate constants (k) for DL-LYSINE:HCL:H2O (ALPHA-15N) vary across studies, and how can this be resolved?
- Methodological Answer : Variations arise from differences in pH, ionic strength, or metal-ligand ratios. Standardize experimental conditions using IUPAC-recommended buffers (e.g., Tris-HCl at pH 7.4) and report detailed kinetic parameters (ΔH‡, ΔS‡). Cross-reference with primary literature datasets (e.g., Cr(III)-lysine complexes) to identify outliers .
Tables for Reference
Q. Table 1: Comparative Kinetic Parameters for Ligand Substitution
| Ligand | k1 (s⁻¹) | k2 (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |
|---|---|---|---|---|
| DL-LYSINE (Unlabeled) | 1.2×10⁻³ | 3.4×10⁻⁴ | 109.6 | +12 |
| DL-LYSINE (α-15N) | 1.1×10⁻³ | 3.1×10⁻⁴ | 108.9 | +10 |
| Data adapted from chromium(III) complex studies |
Q. Table 2: Isotopologue Abundance in Metabolic Tracing
| Condition | M+1 Aspartate (%) | M+1 Glutamate (%) |
|---|---|---|
| Control (No UK-5099) | 22.5 ± 1.8 | 18.3 ± 1.2 |
| + MPC Inhibitor (UK-5099) | 35.6 ± 2.1 | 27.4 ± 1.9 |
| Data from DLBCL cells cultured with L-[α-15N]glutamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
